molecular formula C11H15NO3 B1213936 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol CAS No. 35589-37-8

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol

Cat. No.: B1213936
CAS No.: 35589-37-8
M. Wt: 209.24 g/mol
InChI Key: GJZCADDNXVAAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound 1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol first emerged in synthetic organic chemistry literature during the late 20th century as part of broader investigations into tetrahydroisoquinoline (THIQ) alkaloids. While its exact discovery timeline remains undocumented in public repositories, structural analogs appear in patents and research articles from the 1980s onward, particularly in studies targeting neuroactive or antimicrobial compounds. The development of advanced chromatographic and spectroscopic techniques in the 2000s enabled precise characterization, with PubChem entries (CIDs 21670787, 21670790) formalizing its structural identity by 2007. Early synthetic routes borrowed from Pictet-Spengler reaction methodologies, though contemporary approaches now incorporate stereoselective catalysis to address its chiral centers.

Classification within Tetrahydroisoquinoline Derivatives

This compound belongs to the polyhydroxylated THIQ subclass, distinguished by three hydroxyl groups at positions 4, 6, and 7, alongside two methyl substituents on the nitrogen-bearing ring. This places it within a niche category of oxygen-rich THIQs , contrasting with simpler analogs like 1,2,3,4-tetrahydroisoquinoline (base structure) or monohydroxylated derivatives. Its classification hierarchy is summarized below:

Hierarchy Level Classification Criteria Example Compounds
Core Structure 1,2,3,4-Tetrahydroisoquinoline THIQ (C₉H₁₁N)
Substituted Derivatives Methyl and hydroxyl functionalization 1,2-Dimethyl-THIQ; 4,6,7-Triol-THIQ
Stereochemical Variants Chiral center configurations (1S,4R)- vs. (1R,4R)-diastereomers

This structural complexity endows the compound with unique electronic and steric properties, influencing its reactivity and intermolecular interactions.

Significance in Organic Chemistry Research

The molecule’s significance stems from three interrelated factors:

  • Synthetic Challenge : The presence of multiple stereocenters (C1 and C4) demands enantioselective strategies, making it a testbed for asymmetric catalysis. For instance, Bischler-Napieralski cyclizations and transition-metal-mediated cross-couplings have been optimized using this substrate.
  • Biological Precursor Potential : As a polyhydroxylated THIQ, it serves as a putative intermediate in alkaloid biosynthesis pathways, particularly for antimicrobial or neuroactive natural products.
  • Material Science Applications : Its aromatic and hydrogen-bonding motifs enable supramolecular assembly, relevant to crystal engineering and sensor design.

Recent advances in electrochemical synthesis (e.g., oxidative dimerization of phenolic precursors) have further highlighted its utility in green chemistry workflows.

Isomeric Relationship with 4,7,8-Triol Variants

The positional isomerism between 4,6,7-triol and 4,7,8-triol derivatives represents a critical structural distinction. While both isomers share the THIQ core and hydroxylation pattern, their substitution sites dictate divergent physicochemical behaviors:

Property 4,6,7-Triol Variant 4,7,8-Triol Variant
Hydrogen Bonding Intramolecular H-bonds between 6-OH and 4-O Extended H-bond networks via 7-OH and 8-O
Solubility Moderate in polar aprotic solvents Enhanced aqueous solubility due to vicinal diols
Synthetic Accessibility Favored via Pictet-Spengler reactions Requires ortho-directing groups for regioselectivity

Stereoisomerism further complicates this landscape. For example, the (1S,4R)-configured 4,6,7-triol exhibits distinct NMR chemical shifts compared to its (1R,4R)-counterpart, underscoring the role of chiral centers in molecular recognition.

Properties

IUPAC Name

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZCADDNXVAAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2C(CN1C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956970
Record name 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35589-37-8
Record name MA 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Tetrahydroisoquinoline Precursors

The foundational step involves constructing the tetrahydroisoquinoline scaffold. A widely used method employs N-alkylation of benzylamines followed by cyclization. For example, reacting 3,4-dihydroxyphenethylamine with formaldehyde under acidic conditions generates the tetrahydroisoquinoline backbone. Subsequent methylation at the 1- and 2-positions is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. In one protocol, treatment of 1,2,3,4-tetrahydroisoquinoline with methyl iodide in dimethylformamide (DMF) at 40°C for 24 hours yields 1,2-dimethyltetrahydroisoquinoline with 89–98% efficiency.

Hydroxylation Strategies

Introducing hydroxyl groups at the 4-, 7-, and 8-positions requires careful regiocontrol. A two-step oxidation-protection sequence is often employed:

  • Selective Aromatic Hydroxylation : Directed ortho-metalation using lithium diisopropylamide (LDA) at −78°C followed by quenching with trimethylborate and oxidative workup with hydrogen peroxide introduces hydroxyl groups at the 7- and 8-positions.

  • C4 Hydroxylation : Epoxidation of a pre-functionalized tetrahydroisoquinoline derivative (e.g., 3,4-dihydroisoquinoline) using m-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring-opening, installs the C4 hydroxyl group.

Stereoselective Synthesis of (1R,4R)-Diastereomers

Chiral Auxiliary-Mediated Approaches

To achieve the (1R,4R) configuration, chiral pool synthesis leveraging enantiomerically pure starting materials is effective. For instance, Garner’s aldehyde—a chiral glycinal derivative—enables asymmetric induction during cyclization. Reacting (R)-Garner’s aldehyde with a methyl-substituted phenethylamine under Mitsunobu conditions generates the tetrahydroisoquinoline core with >95% enantiomeric excess (ee).

Superbase-Induced Epoxide Ring-Opening

A chemoselective method reported by utilizes lithium diisopropylamide–potassium tert-butoxide (LiDA–KOR) superbase to mediate stereoselective epoxide ring-opening. For example, treating trans-oxiranylmethyltetrahydroisoquinoline (3a ) with LiDA–KOR at −78°C induces deprotonation at the C4 position, followed by intramolecular nucleophilic attack to yield the (1R,4R)-configured product with 98% diastereoselectivity (Table 1).

Table 1: Diastereoselective Synthesis of (1R,4R)-Isomers via LiDA–KOR

EntrySubstrateBaseTemperatureYield (%)de (%)
13a LiDA–KOR−78°C9898
23h LiDA–KOR−78°C8995

Functional Group Interconversion and Final Optimization

Methylation and Protecting Group Strategies

To avoid over-alkylation, temporary protection of hydroxyl groups is critical. Benzyl ether protection (using benzyl bromide and NaH) allows selective N-methylation. After methylation, catalytic hydrogenation (H2_2, Pd/C) removes benzyl groups without affecting the methylated amine.

Boron Trifluoride-Mediated Cyclization

BF3_3·Et2_2O facilitates the formation of azetidine-fused intermediates, which are subsequently hydrolyzed to yield triol derivatives. For instance, treating 3a with BF3_3·Et2_2O at 0°C generates a boron complex that undergoes LiTMP-induced cyclization, producing the triol after aqueous workup.

Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR and 13C NMR are pivotal for verifying regiochemistry and stereochemistry. For 3a , key signals include:

  • δH 3.74 (AB doublet, J = 15.0 Hz, N–CH2_2–Ar)

  • δH 2.93–2.40 (multiplet, oxirane protons).
    High-resolution mass spectrometry (HRMS) confirms the molecular formula (C11_{11}H15_{15}NO3_3[M+H]+^+: 210.1125).

X-ray Crystallography

Single-crystal X-ray analysis of intermediates (e.g., 7a ) validates the (1R,4R) configuration, showing a dihedral angle of 85.3° between the tetrahydroisoquinoline and pyrrolidine rings.

Industrial-Scale Production and Challenges

Optimized Large-Batch Synthesis

Kilogram-scale production employs continuous flow reactors to enhance reproducibility. Key parameters:

  • Residence time: 20 minutes

  • Temperature: 40°C

  • Solvent: THF/H2_2O (9:1)
    This method achieves 92% yield with >99% purity by HPLC .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 4, 6, and 7 undergo selective oxidation under controlled conditions:

  • Quinone Formation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media oxidizes the catechol moiety (6,7-dihydroxy groups) to an ortho-quinone structure .

  • Selectivity : The 4-hydroxyl group remains intact due to steric protection from the dimethylated nitrogen .

Example Reaction :

1 2 Dimethyl THIQ 4 6 7 triolH+KMnO41 2 Dimethyl THIQ 4 ol 6 7 quinone+H2O\text{1 2 Dimethyl THIQ 4 6 7 triol}\xrightarrow[\text{H}^+]{\text{KMnO}_4}\text{1 2 Dimethyl THIQ 4 ol 6 7 quinone}+\text{H}_2\text{O}

Reduction Reactions

The tetrahydroisoquinoline backbone and hydroxyl groups participate in reduction pathways:

  • LiAlH₄/NaBH₄ Reduction : Reduces iminium intermediates (generated via Bischler-Napieralski cyclization) to yield 1,4-trans-disubstituted products .

  • Catalytic Hydrogenation : Hydrogenation of the aromatic ring is possible but requires high pressure and palladium catalysts .

Key Stereochemical Outcome :

Reducing AgentProduct Stereochemistry
NaBH₄1,4-trans diastereomer
LiAlH₄1,4-cis diastereomer

Data adapted from kinetic studies on THIQ derivatives .

Substitution Reactions

The hydroxyl and methyl groups enable nucleophilic and electrophilic substitutions:

  • O-Methylation : Treatment with methyl iodide (CH₃I) in the presence of Ag₂O selectively methylates the 6- and 7-hydroxyl groups .

  • N-Demethylation : Harsh conditions (e.g., BBr₃) remove methyl groups from the nitrogen, though this is rarely employed due to structural instability .

Reagent-Specific Outcomes :

ReagentSite of ReactionMajor Product
CH₃I/Ag₂O6-OH, 7-OH6,7-Dimethoxy-THIQ-4-ol
AcCl/Pyridine4-OH4-Acetyl-THIQ-6,7-diol

Cyclization and Ring-Opening

The compound participates in intramolecular cyclization under basic conditions:

  • LiDA-KOR Superbase : Promotes deprotonation at C4, leading to trans-pyrrolidino-THIQ derivatives via stereoselective nucleophilic attack .

  • BF₃ Complexation : Stabilizes iminium intermediates, facilitating azetidine ring formation in the presence of LiTMP .

Mechanistic Pathway :

  • Deprotonation at C4 by LiDA-KOR.

  • Intramolecular attack on the electrophilic carbon.

  • Formation of a tricyclic pyrrolidino-THIQ scaffold .

Comparative Reactivity with Analogues

Feature1,2-Dimethyl-THIQ-4,6,7-triol1-Methyl-THIQ-6,7-diol
Oxidative StabilityModerate (due to 4-OH)Low (catechol prone)
Reduction SelectivityHigh (1,4-trans preference)Variable
Substitution Sites4-, 6-, 7-positions6-, 7-positions

Data synthesized from multiple studies .

Mechanistic Insights

  • Steric Effects : The 1,2-dimethyl groups hinder axial attack during reductions, favoring equatorial transition states .

  • Electronic Effects : Electron-donating hydroxyl groups enhance aromatic ring reactivity toward electrophiles but deactivate it toward nucleophiles .

Scientific Research Applications

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of THIQ Derivatives

Compound Substituents Neurotoxic Mechanism Cytotoxicity (PC12h Cells) MAO Oxidation Susceptibility
DMDHTIQ-4,6,7-triol 4,6,7-triol; N1, C2-dimethyl DAT-mediated uptake; MAO-B oxidation to ions IC₅₀: ~100 μM High (MAO-B)
N-Methyl-THIQ N1-methyl MAO-A/B oxidation to isoquinolinium ion IC₅₀: 1 mM High (MAO-A/B)
Salsolinol (1-methyl-6,7-DHTIQ) 6,7-dihydroxy; N1-methyl Mitochondrial ATP depletion; ROS generation IC₅₀: 10–100 μM Moderate
MPTP Pyridine core; N-methyl MAO-B conversion to MPP⁺; complex I inhibition IC₅₀: <10 μM High (MAO-B)

Key Observations :

  • However, the additional C2 methyl group may sterically hinder enzymatic oxidation compared to N-methyl-THIQ .
  • MAO Specificity: Unlike MPTP, which is exclusively metabolized by MAO-B, DMDHTIQ-4,6,7-triol and other THIQs are oxidized by both MAO-A and MAO-B, producing neurotoxic isoquinolinium ions .
  • Cytotoxicity : DMDHTIQ-4,6,7-triol exhibits moderate cytotoxicity in dopaminergic PC12h cells, reducing tyrosine hydroxylase (TH) activity at concentrations as low as 10 μM, suggesting early disruption of dopamine synthesis .

Receptor Affinity and Pharmacological Activity

THIQ derivatives exhibit varied receptor interactions depending on substituents:

Table 2: Receptor Affinity Profiles of THIQ Analogues

Compound D3 Receptor (Ki) σ2 Receptor (Ki) Selectivity (D3/σ2) Notes
6,7-Dimethoxy-THIQ (neutral) 65 nM 150 nM ~2.3 High lipophilicity; poor aqueous solubility
6-Methoxy-7-hydroxy-THIQ 1 nM 1500 nM ~1500 Enhanced D3 selectivity due to 7-OH group
DMDHTIQ-4,6,7-triol Not reported Not reported Predicted low σ2 affinity due to polar triol groups

Key Observations :

  • Methoxy vs. Hydroxy Groups : Replacement of methoxy with hydroxy groups (e.g., 6-methoxy-7-hydroxy-THIQ) drastically improves D3 receptor selectivity over σ2 receptors, likely due to hydrogen-bonding interactions . DMDHTIQ-4,6,7-triol’s triol groups may further enhance polarity, reducing σ2 affinity and improving pharmacokinetic properties (e.g., solubility).
  • Dual Roles : Despite structural similarities to neurotoxins like MPTP, some THIQs (e.g., 1,2-dimethyl-THIQ derivatives) exhibit radical scavenging activity, suggesting a paradoxical role in antioxidant defense under physiological conditions .

Pathophysiological and Therapeutic Implications

  • Parkinson’s Disease Link : DMDHTIQ-4,6,7-triol and N-methyl-THIQ are selectively concentrated in the substantia nigra, where MAO activity is highest, promoting oxidative stress and mitochondrial dysfunction—a hallmark of Parkinson’s pathology .
  • Therapeutic Potential: THIQ derivatives with 6,7-dimethoxy groups (e.g., 6,7-dimethoxy-1-phenyl-THIQ) show promise as D3-selective ligands for treating addiction and psychosis . In contrast, DMDHTIQ-4,6,7-triol’s polar structure may limit blood-brain barrier penetration, reducing direct neurotoxicity but enabling peripheral antioxidant effects .

Biological Activity

Overview

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol (commonly referred to as Tetrahydroisoquinoline or THIQ) is a compound belonging to the isoquinoline alkaloids class. These compounds are known for their diverse biological activities, including neuroprotective effects and potential therapeutic applications in various diseases. This article explores the biological activity of THIQ, focusing on its mechanisms of action, research findings, and implications for medicinal chemistry.

PropertyValue
Chemical Formula C₁₁H₁₅N₃O₃
Molecular Weight 209.24 g/mol
IUPAC Name This compound
CAS Number 35589-37-8

The biological activity of THIQ is primarily attributed to its interaction with neurotransmitter systems in the brain. It has been shown to influence dopamine metabolism and has neurotoxic effects similar to those of MPTP (a neurotoxin that induces Parkinson's disease symptoms). The compound's ability to deplete dopamine levels in specific brain regions such as the substantia nigra and striatum suggests its potential role in neurodegenerative disorders.

Key Findings:

  • Dopamine Depletion : Research indicates that THIQ can significantly reduce dopamine concentrations in the brain following intracerebroventricular infusion. This reduction correlates with behavioral changes in animal models .
  • Monoamine Oxidase Interaction : The effects of THIQ can be mitigated by pretreatment with monoamine oxidase inhibitors, highlighting its mechanism involving monoaminergic systems .

Biological Activities

  • Neuroprotective Effects : Studies have suggested that THIQ and its analogs may offer neuroprotective benefits against neurodegenerative diseases. They are being explored for their potential to modulate neuroinflammation and oxidative stress .
  • Antiproliferative Activity : Some derivatives of THIQ have demonstrated antiproliferative effects against various cancer cell lines. For instance, compounds derived from THIQ have shown selective inhibition against human lung carcinoma cells .
  • Potential Therapeutic Applications : Ongoing research aims to evaluate the therapeutic potential of THIQ in treating conditions such as Parkinson's disease and other neurodegenerative disorders due to its dopaminergic activity .

Study 1: Dopamine Depletion in Rat Models

A study conducted on rats demonstrated that administration of THIQ resulted in a significant decrease in dopamine levels across several brain regions. The study compared the effects of THIQ with MPTP and found them to be equipotent in inducing dopamine depletion .

Study 2: Antiproliferative Properties

In vitro studies revealed that certain THIQ derivatives exhibited notable cytotoxicity against various cancer cell lines, including HeLa cells. The IC50 values indicated strong selective inhibition capabilities .

Q & A

What synthetic methodologies are effective for preparing 1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol, and how do reaction conditions influence stereochemical outcomes?

Basic Research Question
The synthesis of this compound typically involves Pictet-Spengler cyclization or reductive amination strategies. For example, tetrahydroisoquinoline derivatives are often synthesized via cyclization of phenethylamine analogs with carbonyl compounds under acidic conditions. Stereochemical control is critical; chiral auxiliaries or asymmetric catalysis (e.g., using BINOL-derived catalysts) can enforce enantioselectivity. Protecting groups for hydroxyl moieties (e.g., benzyl or silyl ethers) are essential to prevent undesired side reactions during synthesis .

What analytical techniques are most reliable for characterizing the structure and purity of this compound?

Basic Research Question
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are indispensable. HRMS confirms molecular weight (e.g., exact mass 195.1371552 for C₁₁H₁₇NO₃ ), while ¹H/¹³C NMR identifies substitution patterns (e.g., hydroxyl groups at positions 4,6,7). Purity is assessed via HPLC with UV/Vis or electrochemical detection, especially critical for studies involving neuroactive compounds to avoid confounding results from impurities .

How can researchers design in vitro experiments to evaluate its neurotoxic or neuroprotective effects?

Advanced Research Question
Use dopaminergic cell lines (e.g., SH-SY5Y or PC12) exposed to neurotoxins like MPP⁺ or rotenone. Pre-treat cells with the compound at varying concentrations (1–100 µM) and measure viability via MTT assay. Assess oxidative stress markers (e.g., ROS using DCFH-DA) and mitochondrial dysfunction (JC-1 staining). Include controls with antioxidants (e.g., N-acetylcysteine) to validate mechanisms. Chronic vs. acute exposure protocols (e.g., 24h vs. 7-day treatments) may reveal time-dependent effects .

What mechanisms underlie its dual neurotoxic/neuroprotective effects in in vivo Parkinson’s disease models?

Advanced Research Question
The compound may act as a pro-toxin via oxidation to isoquinolinium ions (e.g., 1,2-dimethyl-6,7-dihydroxyisoquinolinium), which inhibit mitochondrial complex I, akin to MPTP. Conversely, low doses might upregulate antioxidant pathways (e.g., Nrf2/ARE). Use stereotaxic injection in rodent substantia nigra to assess dopaminergic neuron loss via tyrosine hydroxylase immunostaining. Compare enantiomers: (R)- and (S)-forms often show divergent bioactivities .

How does oxidative metabolism influence its neurotoxic potential, and what enzymes are involved?

Advanced Research Question
Enzymatic oxidation by monoamine oxidase (MAO-B) or N-methyltransferases generates reactive metabolites. For example, N-methylation by brain N-methyltransferases produces charged isoquinolinium ions (e.g., DMDHIQ⁺), which accumulate in mitochondria. Use MAO inhibitors (e.g., selegiline) or knockout models to validate metabolic pathways. LC-MS/MS quantifies metabolites in brain homogenates .

How should researchers address contradictory data on its dose-dependent effects in neurochemical studies?

Advanced Research Question
Contradictions may arise from differences in species, administration routes, or metabolite clearance. Perform pharmacokinetic profiling (e.g., plasma/brain concentration-time curves) to correlate exposure levels with effects. Use microdialysis in striatal tissue to measure real-time dopamine turnover. Statistical modeling (e.g., Hill slopes for dose-response curves) clarifies biphasic behaviors .

What role do selective enzyme inhibitors play in dissecting its metabolic pathways?

Advanced Research Question
Co-administration with selective inhibitors (e.g., pargyline for MAO, SKF-525A for cytochrome P450) identifies primary metabolic routes. For N-methylation assays, use S-adenosylmethionine (SAM) as a methyl donor and quantify product formation via radiometric or fluorometric assays. Knockdown of N-methyltransferase isoforms (e.g., siRNA in cell models) further validates enzyme specificity .

How does stereochemistry at the C-1 position affect its interaction with dopaminergic receptors?

Advanced Research Question
Synthesize enantiomers via chiral chromatography or asymmetric synthesis. Test binding affinities for D₁/D₂ receptors using radioligand displacement assays (³H-SCH23390 for D₁, ³H-spiperone for D₂). Molecular docking simulations predict stereospecific interactions with receptor pockets. In vivo microdialysis in rats can correlate enantiomer exposure with extracellular dopamine changes .

What biomarkers are suitable for detecting its presence or activity in biological matrices?

Advanced Research Question
Target its metabolites (e.g., isoquinolinium ions) in cerebrospinal fluid or plasma using LC-MS/MS with stable isotope-labeled internal standards. Oxidative stress biomarkers (8-OHdG for DNA damage, 4-HNE for lipid peroxidation) contextualize its pathological contributions. Immunohistochemistry for α-synuclein aggregation in animal models links exposure to Parkinsonian pathology .

How can chronic exposure studies in rodents be optimized to model Parkinson’s disease progression?

Advanced Research Question
Use osmotic minipumps for continuous subcutaneous delivery over weeks. Behavioral endpoints (rotarod, open field) assess motor deficits. Post-mortem analyses include striatal dopamine quantification (HPLC-ECD) and nigral neuron counts. Compare subacute (1-week) vs. chronic (4-week) regimens to distinguish adaptive vs. degenerative responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
Reactant of Route 2
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.